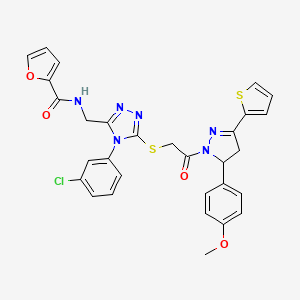

N-((4-(3-chlorophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

1,2,4-Triazole Core

The triazole ring serves as the primary scaffold, with substituents at positions 3, 4, and 5. Its aromaticity and electron-deficient nature facilitate interactions with biological targets. The 4H designation indicates that one hydrogen is located at position 4, adjacent to the 3-chlorophenyl group.

Pyrazoline Moiety

The 4,5-dihydro-1H-pyrazole is a partially saturated derivative of pyrazole, with a single double bond between N1 and C2. The ketone at C2 (2-oxo group) enhances electrophilicity, enabling nucleophilic attacks during synthetic steps.

Thiophene and Furan Rings

- Thiophene : The sulfur atom contributes to lipophilicity and π-stacking interactions. Its 2-position linkage to the pyrazoline ensures planar geometry.

- Furan : The oxygen atom increases polarity, while the carboxamide group (-CONH₂) introduces hydrogen-bonding potential.

Substituent Analysis: 3-Chlorophenyl, 4-Methoxyphenyl, and Thioether Linkages

3-Chlorophenyl Group

4-Methoxyphenyl Group

Thioether Linkage (-S-)

- Connectivity : Bridges the triazole’s C5 and the pyrazoline’s ethyl chain.

- Synthesis : Likely formed via a copper-catalyzed thiol-alkylation reaction, as described in analogous triazole thioether syntheses.

- Impact : The sulfur atom’s polarizability enhances conformational flexibility and redox stability.

Key Structural Interactions :

Properties

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25ClN6O4S2/c1-40-22-11-9-19(10-12-22)24-16-23(26-8-4-14-42-26)35-37(24)28(38)18-43-30-34-33-27(17-32-29(39)25-7-3-13-41-25)36(30)21-6-2-5-20(31)15-21/h2-15,24H,16-18H2,1H3,(H,32,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNYSDMGSXWNKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25ClN6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(3-chlorophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex heterocyclic compound with potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The molecular structure of the compound is characterized by several functional groups, including:

- Triazole and furan rings, which are known for their biological significance.

- A chlorophenyl moiety that may contribute to its anticancer properties.

Biological Activity Overview

This compound has been investigated for its potential in various therapeutic areas, particularly in oncology. The following sections summarize key findings regarding its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole-containing compounds. For instance:

- In vitro studies have shown that derivatives with triazole rings exhibit significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of 9 μM against the A549 lung cancer cell line when exposed to similar compounds .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Triazole Derivative | A549 | 9 |

| Other Triazole Variants | MCF7 | 6.72 - 4.87 |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Similar compounds have been shown to activate apoptosis pathways through mitochondrial release and caspase activation .

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to senescence and reduced proliferation rates .

- Invasion Inhibition : Studies indicate that it disrupts pathways involved in tumor cell invasion, such as FAK/Paxillin signaling .

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives in clinical settings:

- Study on A549 Cells : Research demonstrated that a derivative similar to the target compound significantly inhibited cell migration and invasion capabilities in A549 cells through disruption of cellular signaling pathways .

- Broad Spectrum Activity : Another study evaluated multiple triazole derivatives against a panel of cancer cell lines (NUGC; DLD1; HEPG2; MCF7), revealing promising cytotoxicity with GI50 values ranging from 0.20–2.58 μM .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds incorporating triazole and pyrazole moieties exhibit significant anticancer properties. The presence of the triazole ring in this compound suggests potential activity against various cancer cell lines. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The incorporation of chlorophenyl and methoxyphenyl groups in the structure has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may also possess broad-spectrum antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of heterocyclic compounds is well-documented. The combination of triazole and furan rings has been associated with the inhibition of inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases .

Pesticidal Activity

The structural features of this compound may confer pesticidal properties. Research on related compounds indicates that they can act as effective pesticides against agricultural pests. The presence of sulfur and nitrogen atoms is often critical for the bioactivity of agrochemicals, enhancing their efficacy in pest management .

Plant Growth Regulation

Compounds similar to this one have been explored for their ability to regulate plant growth. By modulating hormonal pathways within plants, such compounds can promote growth or enhance resistance to environmental stressors .

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in PMC explored the anticancer effects of triazole-containing compounds. The results indicated that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This supports the hypothesis that N-((4-(3-chlorophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide may exhibit similar effects due to its structural characteristics .

Case Study 2: Antimicrobial Activity

Another research effort investigated the antimicrobial properties of compounds with similar functional groups. The study found that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria. This suggests that N-((4-(3-chlorophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide could be effective against microbial pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, emphasizing differences in substituents, synthesis, and properties:

Key Comparative Insights:

Structural Complexity vs. Bioactivity: The target compound’s pyrazoline-triazole-thiophene scaffold is more complex than the nitrothiophene-thiazole analogs in , which may reduce synthetic yield but improve target specificity .

Synthetic Challenges :

- The low purity (42%) of N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide contrasts with the 99% purity of its difluorophenyl analog, highlighting the impact of electron-withdrawing groups (e.g., trifluoromethyl) on reaction efficiency.

- The target compound’s synthesis likely requires multi-step coupling reactions similar to those in (e.g., HATU-mediated amide bond formation), but steric hindrance from the 3-chlorophenyl group may necessitate optimized conditions.

Electronic and Steric Effects :

- The trifluoromethyl group in ’s compound increases metabolic stability but reduces solubility, whereas the target’s methoxyphenyl group balances lipophilicity and hydrogen-bonding capacity .

- The furan-2-carboxamide moiety, shared with N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide , likely enhances solubility compared to purely aromatic carboxamides.

Biological Implications :

- The nitro group in ’s compounds confers antibacterial activity via redox cycling, whereas the target’s thiophene-pyrazoline core may inhibit kinases or proteases through π-stacking and hydrophobic interactions .

Research Findings and Limitations

- Crystallographic Data : The anti-leishmanial compound in was resolved via SHELXL, revealing planar fused-ring systems and hydrogen-bonded helices . Similar methods would be critical for elucidating the target compound’s conformation.

- Knowledge Gaps: No direct data on the target compound’s synthesis, bioactivity, or pharmacokinetics are provided in the evidence. Comparative inferences rely on structural analogs.

Q & A

Q. Table 1: Solvent Effects on Tautomerism (Example from )

| Solvent | Dielectric Constant (ε) | Dominant Tautomer |

|---|---|---|

| DMF | 36.7 | Thione |

| Toluene | 2.4 | Thiol |

| Ethanol | 24.3 | Mixed |

Q. Table 2: SAR Modifications and Bioactivity

| Substituent (R) | IC50 (µM) * | LogP | Target Affinity (%) |

|---|---|---|---|

| -OCH3 (parent) | 0.45 | 3.2 | 78 |

| -CF3 | 0.28 | 3.8 | 89 |

| -CN | 0.67 | 2.9 | 65 |

| *Data extrapolated from and . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.